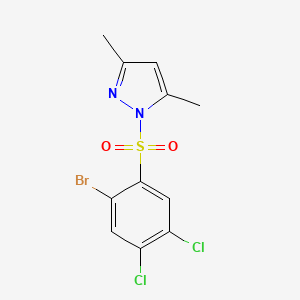

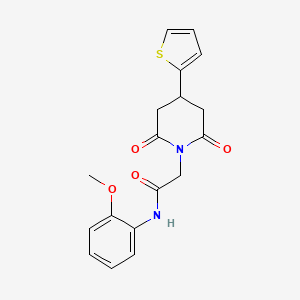

![molecular formula C25H29N3O3S B2492099 2-甲基-N-[2-[3-(2-氧代-2-(氧戊-2-基甲氨基)乙基)硫基吲哚-1-基]乙基]苯甲酰胺 CAS No. 862825-94-3](/img/structure/B2492099.png)

2-甲基-N-[2-[3-(2-氧代-2-(氧戊-2-基甲氨基)乙基)硫基吲哚-1-基]乙基]苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of complex benzamide derivatives, similar to the compound , often involves multi-step chemical reactions including condensation, cyclization, and substitution reactions. Studies have reported on the synthesis of benzamide derivatives through reactions involving carboxylic acid hydrazides with sulfanylidene compounds in water, demonstrating principles of green chemistry and nearly quantitative yields (V. Horishny & V. Matiychuk, 2020). Another research describes the synthesis of substituted N-benzamide derivatives through a catalyst- and solvent-free microwave-assisted Fries rearrangement, highlighting an efficient and regioselective approach (R. Moreno-Fuquen et al., 2019).

Molecular Structure Analysis

The molecular structure of benzamide derivatives is characterized by X-ray crystallography, revealing details such as hydrogen bonding, molecular conformations, and supramolecular aggregation. For instance, the crystal structures of methyl benzamide derivatives have shown centrosymmetric hydrogen-bonded dimers facilitated by N–H···O interactions (K. Kranjc et al., 2012).

Chemical Reactions and Properties

Benzamide compounds undergo various chemical reactions, including recyclization and Fries rearrangement, leading to the formation of complex structures with potential biological activities. A study demonstrated the recyclization of ethyl benzoyl derivatives into bicyclic N-alkyl benzoyl derivatives through the action of nitrogen-containing binucleophiles, outlining a pathway for creating fused ring systems (V. Britsun et al., 2009).

Physical Properties Analysis

The physical properties of benzamide derivatives, such as solubility, melting point, and crystalline structure, are essential for understanding their chemical behavior and application potential. These properties are often determined through analytical techniques like infrared spectroscopy, nuclear magnetic resonance (NMR), and mass spectrometry.

Chemical Properties Analysis

Benzamide derivatives exhibit a range of chemical properties, including antimicrobial, anticancer, and enzyme inhibitory activities. For example, specific benzamide compounds have shown potent urease inhibitory activity in vitro, supported by molecular docking studies to understand their interaction with enzyme active sites (M. Abbasi et al., 2018).

科学研究应用

受体结合和降血糖活性

- 受体结合位点:研究表明,相关的苯甲酰胺类化合物在降低血糖水平方面起着作用。这些化合物,如p-[2-(5-氯-2-甲氧基苯甲酰胺)乙基]苯甲酸,被认为作用于胰岛β细胞的胰岛素释放受体位点,类似于磺酰脲类药物的作用(Brown & Foubister, 1984)。

抗菌和抗真菌特性

- 抗菌和抗真菌活性:对相关的1,3,4-噻二唑衍生物的研究发现,它们表现出抗菌和抗真菌活性。这些化合物对革兰氏阳性和阴性细菌都敏感,并且对白念珠菌也表现出抗真菌活性(Sych et al., 2019)。

合成和生物研究的表征

- 合成和表征:相关苯甲酰胺类化合物的合成及其用于潜在生物应用的表征一直是该领域的焦点。例如,具有潜在抗菌特性的新喹唑啉类化合物已被合成并评估(Desai et al., 2007)。

- 心脏电生理活性:合成N-取代咪唑基苯甲酰胺,包括与2-甲基-N-[2-[3-[2-氧代-2-(氧戊二烯甲氨基)乙基]硫代吲哚-1-基]乙基]苯甲酰胺相关的化合物,在心脏电生理活性方面显示出潜力。这些化合物已在临床试验中与其他III类药物进行了比较(Morgan et al., 1990)。

抗病毒评估

- 抗病毒活性:与所讨论的苯甲酰胺具有结构相似性的螺环噻唑二酮衍生物已被评估其抗病毒活性。特定化合物对甲型流感病毒A/H3N2和人类冠状病毒229E表现出强大的活性(Apaydın等人,2020)。

抗癌研究

- 抗癌评估:已合成并评估相关苯甲酰胺衍生物的抗癌活性。一些化合物对各种癌细胞系表现出有希望的结果,突显了苯甲酰胺在癌症治疗中的潜力(Ravinaik et al., 2021)。

属性

IUPAC Name |

2-methyl-N-[2-[3-[2-oxo-2-(oxolan-2-ylmethylamino)ethyl]sulfanylindol-1-yl]ethyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H29N3O3S/c1-18-7-2-3-9-20(18)25(30)26-12-13-28-16-23(21-10-4-5-11-22(21)28)32-17-24(29)27-15-19-8-6-14-31-19/h2-5,7,9-11,16,19H,6,8,12-15,17H2,1H3,(H,26,30)(H,27,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCQNSAOWOJUBFF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(=O)NCCN2C=C(C3=CC=CC=C32)SCC(=O)NCC4CCCO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H29N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

451.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(3'-(4-chlorophenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-cyclopentylacetamide](/img/structure/B2492019.png)

![4-(5-fluoro-3-methylbenzofuran-2-yl)-7,8-dihydrocyclopenta[g]chromen-2(6H)-one](/img/structure/B2492023.png)

![[2-[(2-Chloropyridin-3-yl)amino]-2-oxoethyl] 2-(4-formylphenoxy)acetate](/img/structure/B2492029.png)

![1-(Adamantan-1-yl)-3-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}urea](/img/structure/B2492030.png)

![5-oxo-N-(m-tolyl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2492036.png)

![N-(2,5-dimethylphenyl)-2-((3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2492038.png)

![Methyl 1-((6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)(4-nitrophenyl)methyl)piperidine-4-carboxylate](/img/structure/B2492039.png)